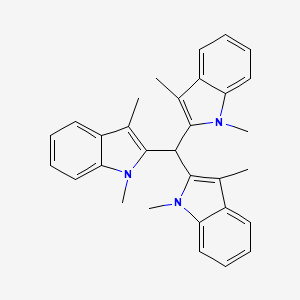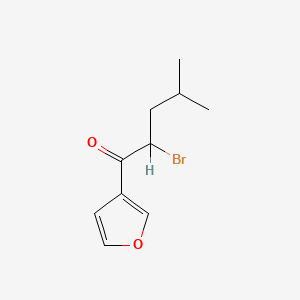![molecular formula C26H31N3O5 B14353627 L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)- CAS No. 93835-08-6](/img/structure/B14353627.png)
L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)- is a complex organic compound that belongs to the class of dipeptides This compound is characterized by the presence of L-proline and L-alanine residues, along with a benzoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)- typically involves the use of L-proline as a starting material. L-proline is a versatile organocatalyst that can facilitate various organic reactions, including aldol condensation, Mannich reaction, and Michael addition . The synthesis process may involve multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification steps to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)- has several scientific research applications, including:
Biology: The compound is studied for its potential role in biological processes, such as enzyme catalysis and protein folding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the synthesis of complex organic molecules and as a building block for the development of new materials.
Mechanism of Action
The mechanism of action of L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)- involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in various reactions by forming intermediates such as enamines or iminium ions . These intermediates can undergo further reactions to form the desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dipeptides and amino acid derivatives, such as:
- L-Proline
- L-Alanine
- Benzoylamino derivatives
Uniqueness
L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)- is unique due to its specific chemical structure, which combines the properties of L-proline and L-alanine with a benzoylamino group
Properties
CAS No. |
93835-08-6 |
|---|---|
Molecular Formula |
C26H31N3O5 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
1-[2-[(4-benzamido-3-oxo-5-phenylpentyl)amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H31N3O5/c1-18(25(32)29-16-8-13-22(29)26(33)34)27-15-14-23(30)21(17-19-9-4-2-5-10-19)28-24(31)20-11-6-3-7-12-20/h2-7,9-12,18,21-22,27H,8,13-17H2,1H3,(H,28,31)(H,33,34) |
InChI Key |
ZXBLXIVNBFJIIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NCCC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)
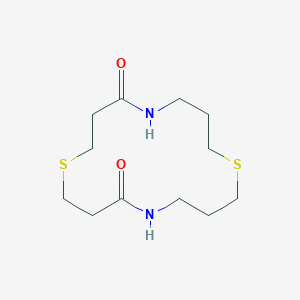

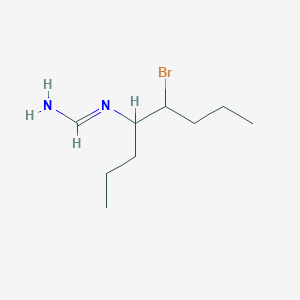
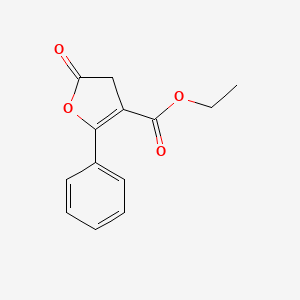
![2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid](/img/structure/B14353572.png)
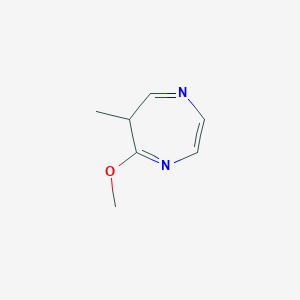

![N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14353587.png)
![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(benzene-4,1,2-triyl) tetraacetate](/img/structure/B14353602.png)
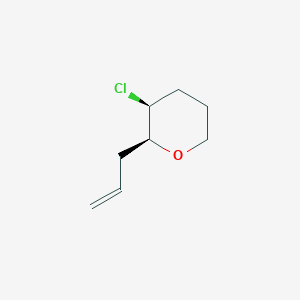
![5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole](/img/structure/B14353609.png)
